Soyosaponin Ac
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Overview
Description
Soyosaponin Ac is a triterpenoid saponin compound found in soybeans (Glycine max). It belongs to a class of naturally occurring glycosides known as saponins, which are characterized by their soap-like properties. This compound is known for its various biological activities, including anti-inflammatory, anti-carcinogenic, and cardio-protective effects.
Mechanism of Action
Target of Action
Soyosaponin Ac primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play a crucial role in the innate immune system, serving as primary sensors for pathogens and initiating inflammatory responses .
Mode of Action
This compound interacts with its targets by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts . This interaction results in a decrease in the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also reduces the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) .
Biochemical Pathways
The primary biochemical pathways affected by this compound include the TLR4/MyD88 signaling pathway and the nuclear factor kappa B (NF-κB) pathway . Downstream effects of these pathways include the modulation of inflammatory responses and the regulation of immune cell activity .
Pharmacokinetics
It is known that soyasaponins are present in various parts of the soybean plant, including the roots , suggesting that they may be readily absorbed and distributed within the plant
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in inflammation . This is achieved through the downregulation of MyD88 expression, suppression of TLR4 and MyD88 recruitment into lipid rafts, and the subsequent decrease in pro-inflammatory cytokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the secretion of soyasaponins, including this compound, from soybean roots peaks during early vegetative stages . Additionally, climatic factors at specific growth stages can affect the concentration of soyasaponins in soybean
Biochemical Analysis
Biochemical Properties
Soyosaponin Ac interacts with various enzymes, proteins, and other biomolecules. For instance, the UGT73F4 gene has been identified as being responsible for the biosynthesis of this compound . This gene showed significant changes in its expression patterns in two soybean cultivars, and this compound contents were also altered under several abiotic stress conditions .
Cellular Effects
This compound has been reported to have various effects on cells. For instance, it has been shown to have protective effects against the production of hydrogen peroxide-induced reactive oxygen species in cells . The cellular antioxidant activity of this compound was found to be in a dose-dependent manner at concentrations ranging between 25 and 400 μg/mL in 24 hours .
Molecular Mechanism
The molecular mechanisms underlying this compound’s bioactivities are associated with the inhibitory modulation on signaling pathways including nuclear factor kappa B (NF-κB), phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) and mitogen activated protein kinases (MAPKs) .
Temporal Effects in Laboratory Settings
The secretion of this compound peaked during early vegetative stages . In particular, this compound was the major compound secreted by soybean roots .
Dosage Effects in Animal Models
This compound has been reported to have an anti-obesity effect in mice fed a high-fat diet . The anti-obesity effect of this compound was stronger than that of group B soyasaponin glycosides, without a loss in muscle weight .
Metabolic Pathways
This compound is involved in the soyasaponin biosynthetic pathway . Several genes related to this pathway showed significant changes in their expression patterns in two soybean cultivars .
Transport and Distribution
GmMATE100, a transporter protein, has been identified as being responsible for the transport of this compound from the cytoplasm to the vacuole . This transporter is localized to the vacuolar membrane in both plant and yeast cells .
Subcellular Localization
This compound is localized to the vacuolar membrane in both plant and yeast cells . This localization is facilitated by the GmMATE100 transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of soyosaponin Ac involves several steps, starting from the extraction of soybeans. The primary method includes hydro-alcoholic extraction followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). The reaction conditions typically involve the use of solvents like methanol, acetonitrile, and water, with the addition of acetic acid to facilitate the separation process .
Industrial Production Methods
Industrial production of this compound is generally carried out through large-scale extraction from soybean seeds. The process involves crushing the seeds, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Soyosaponin Ac undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other reagents under specific temperature and solvent conditions
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
Soyosaponin Ac has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties and reactions of saponins.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anti-carcinogenic, and cardio-protective properties.
Industry: Utilized in the development of natural surfactants and emulsifiers for various industrial applications .
Comparison with Similar Compounds
Soyosaponin Ac is unique among saponins due to its specific structure and biological activities. Similar compounds include:
Soyasaponin A1: Known for its anti-atherosclerotic functionalities.
Soyasaponin A2: Exhibits similar anti-inflammatory and cardio-protective effects.
Soyasaponin M1, M2, M3: Other saponins found in soybeans with varying biological activities .
This compound stands out due to its specific molecular targets and pathways, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H104O32/c1-26-39(75)41(77)45(81)58(88-26)97-50-42(78)40(76)34(22-68)92-59(50)98-51-44(80)43(79)49(56(84)85)96-60(51)94-38-16-17-64(9)36(65(38,10)25-69)15-18-67(12)37(64)14-13-31-32-21-62(6,7)54(83)55(63(32,8)19-20-66(31,67)11)99-57-46(82)47(33(74)23-87-57)95-61-53(91-30(5)73)52(90-29(4)72)48(89-28(3)71)35(93-61)24-86-27(2)70/h13,26,32-55,57-61,68-69,74-83H,14-25H2,1-12H3,(H,84,85) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQKNJJAVDRYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(C(C8OC9C(C(C(CO9)O)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O)O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H104O32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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